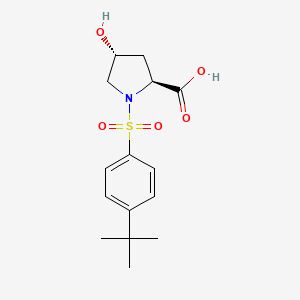

3-Amino-2,3-dihydrothiophene 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Amino-2,3-dihydrothiophene 1,1-dioxide derivatives often involves the oxidation of substituted 3-methoxythiophene derivatives. For instance, 3-Oxo-2,3-dihydrothiophene 1,1-dioxide can be prepared through oxidation with dimethyldioxirane, leading to high yields of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones upon reaction with sulfur and nitrogen nucleophiles, often with the extrusion of sulfur dioxide even at room temperature (Hofsløkken & Skattebol, 1999).

Molecular Structure Analysis

Molecular and structural analyses of derivatives of 3-Amino-2,3-dihydrothiophene 1,1-dioxide, such as 2,5-dihydrothiophene-1,1-dioxide, have been performed using spectroscopic techniques and Density Functional Theory (DFT). These studies reveal detailed geometric, electronic, and vibrational properties, providing insight into the charge density distribution and sites of chemical reactivity (Arjunan et al., 2015).

科学的研究の応用

Chemical Reactions and Synthesis

3-Amino-2,3-dihydrothiophene 1,1-dioxide is involved in various chemical reactions and synthesis processes. One study describes the formation of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones from 3-oxo-2,3-dihydrothiophene 1,1-dioxide derivatives reacting with sulfur and nitrogen nucleophiles (Hofsløkken & Skattebol, 1999). Another research focuses on the use of dihydrothiophenes as precursors for synthesizing a range of quinoline, quinolone, and coumarin fused dihydrothiophene dioxides, which lose sulfur dioxide on thermolysis (White & Storr, 1996).

Structural and Vibrational Properties

A study by Arjunan et al. (2015) focuses on the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide and its derivatives. They used FTIR, FT-Raman spectral techniques, and B3LYP methods to analyze the geometry and electronic properties of these compounds (Arjunan et al., 2015).

Molecular Complex Formation

Research by Efremova et al. (2004) discusses the formation of a molecular complex involving 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, which is reactive and capable of taking up amines with subsequent desulfonylation to afford aminodinitrobutadienes (Efremova et al., 2004).

Synthesis and Reactivity

A study by Baraldi et al. (1988) introduces a new synthesis of 3-cyano-2,5-dihydrothiophene-1,1-dioxide, serving as a stable precursor for 2-cyano-1,3-butadiene, used in Diels-Alder reactions without isolating the unstable diene (Baraldi et al., 1988).

作用機序

Mode of Action

It is known to be used as a reactant in the diastereoselective synthesis of oxazolidinone/morpholine fused tetrahydrothiophenes . This suggests that it may interact with its targets to induce specific changes, leading to the formation of these compounds.

Biochemical Pathways

It is known to participate in various reactions such as asymmetric hydrogenation and Michael addition , suggesting that it may influence related biochemical pathways.

Result of Action

As a reactant in the synthesis of oxazolidinone/morpholine fused tetrahydrothiophenes , it likely contributes to the formation of these compounds at the molecular level.

特性

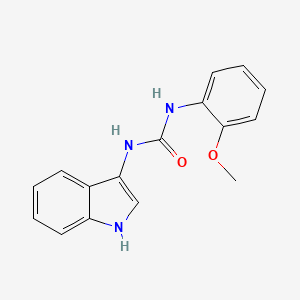

IUPAC Name |

1,1-dioxo-2,3-dihydrothiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYVLIKFODWGAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2484410.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484412.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2484414.png)

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2484415.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2484420.png)

![(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2484421.png)

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2484422.png)

![4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2484423.png)

![1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2484429.png)

![3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2484430.png)